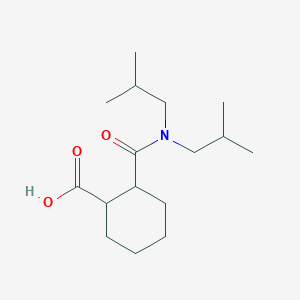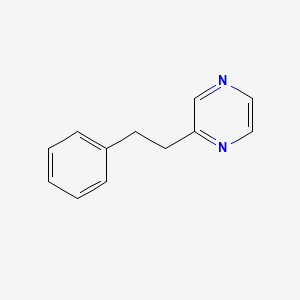
2-Phenethylpyrazine
Vue d'ensemble
Description
2-Phenethylpyrazine (PEP) is a heterocyclic organic compound that belongs to the pyrazine family. It is known for its strong odor resembling roasted peanuts, which makes it appropriate for use as a flavoring agent in food products. The molecular formula of this compound is C12H12N2 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazine synthesis in general has been a subject of extensive research. Methods include the extraction of natural products, chemical and biocatalytic synthesis, and fermentation by microorganisms .Molecular Structure Analysis
The molecular weight of this compound is 184.24 g/mol . The InChI representation of the molecule isInChI=1S/C12H12N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,8-10H,6-7H2 . The Canonical SMILES representation is C1=CC=C(C=C1)CCC2=NC=CN=C2 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.24 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 25.8 Ų . The Heavy Atom Count is 14 . The molecule is Covalently-Bonded Unit Count 1 .Applications De Recherche Scientifique
Pharmacological Properties
- Antidepressant Potential: Research indicates the discovery of compounds with a substituted pyrazine ring showing potential as antidepressant agents. These compounds, including variations of pyrazines, may offer different activity spectrums and help eliminate undesirable effects of known agents (Gylys, Muccia, & Taylor, 1963).
Antimicrobial Activity
- Antibacterial Efficacy: Some novel hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties, including 2-Phenethylpyrazine, have shown significant effectiveness against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa (Kamal et al., 2015).
- Antifungal Potency: Certain pyrazine derivatives exhibit potent antifungal properties against organisms like Candida albicans, suggesting their potential in addressing fungal infections (Azab, Youssef, & El-Bordany, 2013).
Physicochemical Properties
- DNA and Protein Binding: Investigations into 2-hydrazinopyrazine, a structurally similar compound to pyrazine, have demonstrated notable binding affinity with biomolecules such as DNA and proteins, underscoring the potential for medicinal applications (Mech et al., 2020).
Biological Activity and Interaction
- Genetic Apparatus Stability: The impact of pyrazine-containing substances, including this compound, on the stability of genetic apparatus in organisms has been a topic of study, revealing insights into their biological interactions and potential effects (Daev et al., 2009).
Chemoprevention
- Potential in Cancer Prevention: Research on compounds like 2-(allylthio)pyrazine indicates their possible role in chemoprevention, particularly in the context of colon carcinogenesis (Kim et al., 2001).
Synthesis and Chemical Properties
- Synthesis and Characterization: The synthesis and characterization of various pyrazine derivatives, including their structural properties and potential applications, form a significant part of the research into this compound (Zhao et al., 2004).
Reproductive and DevelopmentalEffects
- Influence on Reproductive Fitness: Studies have shown that compounds like 2,5-dimethylpyrazine can affect reproductive success in animals, such as mice. This research suggests a potential influence of pyrazine derivatives on biological reproductive processes (Jemioło & Novotny, 1993).
Microbial Metabolism
- Role in Microbial Processes: Pyrazines, including this compound, are metabolized by certain bacteria and fungi, highlighting their role in microbial biochemical pathways. This understanding contributes to the broader application of pyrazines in biotechnology and pharmaceuticals (Rajini et al., 2011).
Electrophysiology and Alarm Responses
- Behavioral Effects on Insects: Research into the electrophysiological and alarm responses of insects to pyrazine derivatives indicates their potential use in pest control and understanding insect behavior (Li, Liu, & Chen, 2019).
Orientations Futures
There are numerous pyrazine and phenazine compounds that demonstrate biological activities relevant to the treatment of disease . Pyrazine and phenazine agents have shown potential therapeutic value, including several clinically used agents . These incredible heterocycles offer promise in medicine .
Mécanisme D'action
Target of Action
2-Phenethylpyrazine is a heterocyclic organic compound that belongs to the pyrazine family
Mode of Action
Pyrazine derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and therapeutic potential
Propriétés
IUPAC Name |
2-(2-phenylethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,8-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWPAMNCTNMMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335126 | |
| Record name | 2-phenethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91391-83-2 | |
| Record name | 2-phenethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



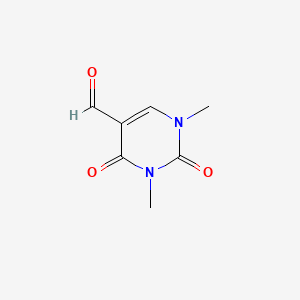
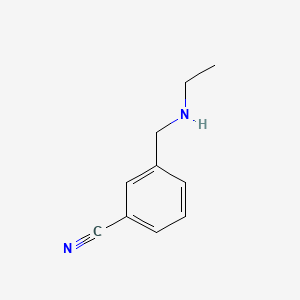


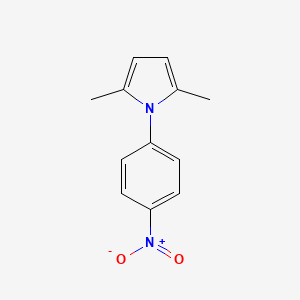
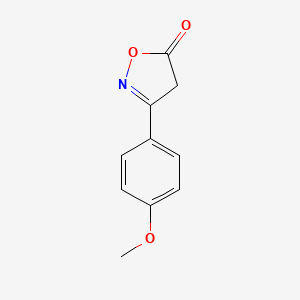
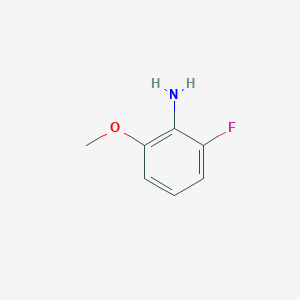
![4-[(4-Methylphenyl)sulfanyl]aniline](/img/structure/B1297490.png)
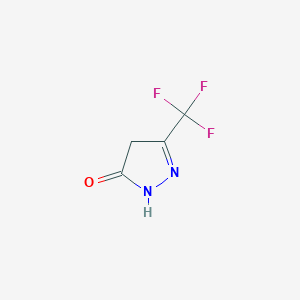
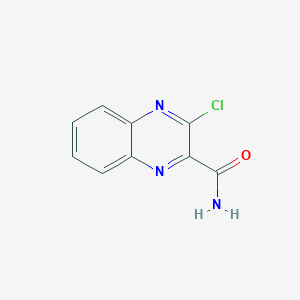
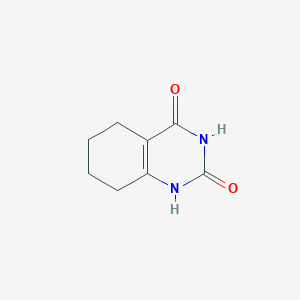
![(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1297494.png)

